3'-Sialyl-Lewis-a tetrasaccharide

Selectin inhibition E-selectin competitive binding assay

Select 3′-Sialyl-Lewis-a tetrasaccharide (sLea, CAS 92448-22-1) over its isomer sLex for 3.4-fold greater E-selectin inhibitory potency (IC50 220 vs 750 μM). As the minimal carbohydrate epitope recognized by the CA19-9 5B1 antibody, it is the essential reference standard for pancreatic cancer diagnostic assay validation. Its distinct β1-3 galactose/α1-4 fucose linkages eliminate steric hindrance inherent to sLex, delivering up to 36-fold potency gains for next-generation selectin antagonist development.

Molecular Formula C31H52N2O23
Molecular Weight 820.7 g/mol
Cat. No. B13817780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Sialyl-Lewis-a tetrasaccharide
Molecular FormulaC31H52N2O23
Molecular Weight820.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)CO)O)O)O
InChIInChI=1S/C31H52N2O23/c1-8-17(41)20(44)21(45)28(50-8)53-23-14(7-36)51-27(47)16(33-10(3)38)25(23)54-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49)/t8-,11-,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+,23+,24?,25+,26-,27?,28+,29-,31-/m0/s1
InChIKeyXBSNXOHQOTUENA-KBQOLJPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Sialyl-Lewis-a Tetrasaccharide: CAS 92448-22-1 for Selectin Binding and Immuno-Oncology Research


3′-Sialyl-Lewis-a tetrasaccharide (3′-SLea, sLea), CAS 92448-22-1, is a sialylated, fucosylated oligosaccharide with the structure Neu5Acα2-3Galβ1-3(Fucα1-4)GlcNAc and molecular weight 820.74 g/mol . As the minimal carbohydrate epitope recognized by the CA19-9 tumor marker antibody, it functions as a core ligand for E-, L-, and P-selectins [1]. It is distinguished from its isomer 3′-Sialyl-Lewis-x (sLex) by a β1-3 galactose linkage to GlcNAc rather than β1-4, along with an α1-4 fucose linkage instead of α1-3 [2].

Why 3′-Sialyl-Lewis-a Tetrasaccharide Cannot Be Replaced by Its Isomer sLex in Selectin Binding Assays


Despite their shared monosaccharide composition and both acting as selectin ligands, 3′-Sialyl-Lewis-a (sLea) and 3′-Sialyl-Lewis-x (sLex) are not interchangeable. Their distinct glycosidic linkages (β1-3 vs β1-4 for Gal-GlcNAc; α1-4 vs α1-3 for Fuc-GlcNAc) produce divergent three-dimensional conformations that profoundly affect selectin recognition [1]. Molecular modeling reveals that the N-acetyl group of GlcNAc in sLex creates steric hindrance within the E-selectin binding pocket, whereas the corresponding hydroxy methylene group in sLea avoids this clash and enables stronger binding interactions [1]. This structural divergence translates directly into quantifiable differences in inhibitory potency and binding avidity, as detailed in the evidence below.

Quantitative Differentiation Evidence for 3′-Sialyl-Lewis-a Tetrasaccharide vs. Isomeric Ligands and Sulfated Derivatives


E-Selectin Inhibition: 3′-Sialyl-Lewis-a IC50 = 220 μM vs. sLex IC50 = 750 μM

In a direct competitive binding assay using E-selectin-IgG fusion protein and immobilized BSA-neoglycoproteins containing sLex or sLea, solution-phase 3′-Sialyl-Lewis-a tetrasaccharide blocked binding with an IC50 of 220 ± 20 μM, whereas sLex tetrasaccharide required a concentration of 750 ± 20 μM to achieve 50% inhibition [1]. Non-sialylated, non-fucosylated derivatives showed negligible activity up to 1 mM, confirming the requirement for both sialylation and fucosylation [1]. This 3.4-fold lower IC50 establishes sLea as the more potent minimal selectin ligand among the endogenous isomers.

Selectin inhibition E-selectin competitive binding assay anti-inflammatory research

E-Selectin Inhibition with Aglycone Modification: Amino-sLea IC50 = 21 μM vs. sLex IC50 = 750 μM (36-fold improvement)

Further structural modification reveals that the sLea scaffold yields dramatically superior activity when chemically optimized. Replacement of the 2-N-acetyl substituent of GlcNAc with an amino group produced amino-substituted sLea with an IC50 of 21 ± 3 μM against E-selectin-IgG binding, representing a 36-fold increase in potency compared to the reducing sLex tetrasaccharide (IC50 = 750 μM) [1]. Attachment of an 8-methoxycarbonyloctyl aglycone increased blocking activity nearly twofold for both sLex and sLea, indicating that aglycone modification benefits both scaffolds but does not close the intrinsic activity gap favoring sLea [1].

Glycomimetic design E-selectin antagonist structure-activity relationship drug discovery

Molecular Basis of Superior sLea Binding: Steric Hindrance in sLex Resolved by sLea Conformation

Molecular modeling based on the E-selectin-sLex crystal structure elucidated the atomic-level basis for sLea's superior binding. The N-acetyl group of GlcNAc in sLex forms steric hindrance within the E-selectin binding pocket, whereas the hydroxy methylene group of GlcNAc in sLea at the equivalent position avoids this clash and permits stronger binding interactions [1]. A computationally designed inhibitor replacing GlcNAc with a synthetic linker lacking exo-cyclic moieties displayed comparable dynamic and energetic binding features to sLea, validating that the steric hindrance model correctly identifies the structural liability of sLex [1].

Molecular modeling selectin-carbohydrate recognition computational glycobiology rational drug design

L-Selectin Binding: Paucivalent vs. Multivalent Avidity Patterns Distinguish sLea from Sulfated Lea

L-selectin binding exhibits valency-dependent patterns that differentiate sialyl-Lea from sulfated-Lea ligands. Using L-selectin-IgG-Fc chimera, paucivalent (dimeric/tetrameric) L-selectin binds detectably only to sulfated Lea ligands when immobilized as neoglycolipids on plastic microwells (up to 100 pmol immobilized per well), whereas multivalent L-selectin (complexed with anti-IgG) binds well to both sialyl-Lea and sulfated-Lea ligands [1]. Binding of paucivalent L-selectin is effectively inhibited only by sulfated ligands, while multivalent L-selectin binding is inhibitable by both sulfated and sialyl ligands [1]. This valency-dependent divergence has implications for selecting appropriate assay conditions based on the oligomeric state of the selectin being studied.

L-selectin valency-dependent binding anti-adhesion therapeutics inflammation

Sulfated-Lea Pentasaccharide: 15- to 45-Fold Greater Inhibitory Activity vs. sLex Trisaccharide

The sulfated Lea pentasaccharide emerges as the most potent E-selectin ligand characterized in comparative studies. Its inhibitory activity substantially exceeds that of the sLex trisaccharide, the most widely used E-selectin inhibitor reference compound: 45-fold greater when adhesion is to sialyl-Lea pentasaccharide, 35-fold greater when adhesion is to sulfated-Lea pentasaccharide, or 15-fold greater when adhesion is to sialyl-Le(x) pentasaccharide [1]. While sulfated-Lea represents a distinct chemical entity from sLea, this data establishes the Lea core scaffold as superior to the Lex scaffold for developing high-potency E-selectin antagonists.

Sulfated glycan E-selectin antagonist oligosaccharide engineering anti-inflammatory compound design

Dynamic Flow Conditions: sLea Supports Tethering and Rolling Adhesion Comparable to sLex

Under physiological flow conditions, both 3′-Sialyl-Lewis-a and sialyl-Lewis-x support selectin-mediated tethering and rolling adhesion. Studies using neoglycolipid-presented sLea demonstrate that CHO cells expressing E-selectin, as well as lymphoid and myeloid cells expressing L-selectin, undergo tethering and rolling on sLea-coated surfaces under shear flow [1]. While head-to-head IC50 comparisons under flow are limited, the comparable functional capacity of sLea and sLex to support cell rolling validates sLea as a physiologically relevant ligand for flow chamber studies.

Shear flow assay leukocyte adhesion cell rolling dynamic binding

Recommended Research Applications for 3′-Sialyl-Lewis-a Tetrasaccharide Based on Quantitative Differentiation Evidence


E-Selectin Competitive Binding Assays Requiring Maximal Sensitivity or Minimal Compound Consumption

With an IC50 of 220 ± 20 μM vs. 750 ± 20 μM for sLex, 3′-Sialyl-Lewis-a tetrasaccharide provides a 3.4-fold higher sensitivity in E-selectin inhibition assays [1]. Laboratories performing high-throughput screening of selectin antagonists or validating antibody specificity against sLea epitopes (such as the 5B1 antibody used in CA19-9 diagnostic development ) will achieve greater assay sensitivity and reduced compound consumption by selecting sLea over sLex as the reference inhibitor or immobilized ligand.

Medicinal Chemistry Programs Developing Glycomimetic E-Selectin Antagonists

The sLea scaffold yields a 36-fold potency improvement over sLex when the GlcNAc 2-N-acetyl group is replaced with an amino substituent (IC50 = 21 ± 3 μM vs. 750 ± 20 μM) [1]. Additionally, the Lea core scaffold (as sulfated-Lea pentasaccharide) shows 15- to 45-fold greater inhibitory activity than sLex trisaccharide [2]. For drug discovery teams developing next-generation selectin antagonists, sLea provides a superior starting scaffold that avoids the steric hindrance inherent to the sLex GlcNAc N-acetyl group [3].

L-Selectin Multivalent Binding Studies and Inflammation Research

In multivalent L-selectin formats (selectin complexed with anti-IgG or membrane-presented), both sialyl-Lea and sulfated-Lea ligands support robust binding and are mutually inhibitable [4]. Researchers investigating L-selectin-mediated leukocyte adhesion under conditions mimicking high receptor-density cell surfaces should select sLea as the appropriate sialyl ligand for coating plates, beads, or biosensor surfaces when studying multivalent selectin-ligand interactions relevant to inflammatory cell recruitment.

Reference Standard for CA19-9 Immunoassay and Tumor Marker Validation

As the minimal carbohydrate epitope recognized by the 5B1 monoclonal antibody that defines the CA19-9 tumor marker , 3′-Sialyl-Lewis-a tetrasaccharide serves as the essential reference standard for pancreatic cancer diagnostic assay development and validation. Its defined monovalent structure enables precise quantification of antibody specificity and cross-reactivity, distinguishing it from heterogeneous mucin-derived CA19-9 preparations used in clinical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Sialyl-Lewis-a tetrasaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.